molecular formula C22H23N3O6 B2960218 N-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(4-methylphenyl)methyl]ethanediamide CAS No. 874805-43-3

N-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(4-methylphenyl)methyl]ethanediamide

Cat. No.: B2960218
CAS No.: 874805-43-3
M. Wt: 425.441
InChI Key: ATRAEZCJBLTZAL-UHFFFAOYSA-N
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Description

This compound features a benzodioxole-carbonyl-oxazolidine core linked to an ethanediamide (oxalamide) backbone, with a 4-methylbenzyl substituent at the terminal amide. The ethanediamide bridge likely enhances hydrogen-bonding capacity, which may influence bioavailability or target binding. Potential applications may include antimicrobial or enzyme-inhibitory activities, given the pharmacological relevance of oxazolidinones and benzodioxole-containing compounds .

Properties

IUPAC Name

N-[[3-(1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl]-N'-[(4-methylphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O6/c1-14-2-4-15(5-3-14)11-23-20(26)21(27)24-12-19-25(8-9-29-19)22(28)16-6-7-17-18(10-16)31-13-30-17/h2-7,10,19H,8-9,11-13H2,1H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATRAEZCJBLTZAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C(=O)NCC2N(CCO2)C(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[(4-methylphenyl)methyl]ethanediamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[(4-methylphenyl)methyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The benzodioxole moiety can be oxidized under strong oxidizing conditions.

    Reduction: The oxazolidin ring can be reduced to form corresponding amines.

    Substitution: The ethanediamide linkage can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted ethanediamides or oxazolidin derivatives.

Scientific Research Applications

N-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[(4-methylphenyl)methyl]ethanediamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[(4-methylphenyl)methyl]ethanediamide involves its interaction with cellular targets:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

The compound shares structural motifs with several classes of heterocyclic and amide derivatives. Key comparisons include:

Compound Molecular Formula Molecular Weight Key Functional Groups/Substituents Synthesis Yield (if reported)
Target Compound C₂₄H₂₃N₃O₆ (hypothetical) ~473.46 g/mol Benzodioxole-carbonyl, oxazolidine, ethanediamide, 4-methylbenzyl N/A
N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6) C₁₈H₁₂N₄O₂S 348.39 g/mol Thiadiazole, benzamide, isoxazole 70%
6-(5-Benzoylimino-4-phenyl-4,5-dihydro-[1,3,4]-thiadiazol-2-yl)-2-methyl-nicotinic Acid Ethyl Ester (8b) C₂₄H₂₀N₄O₃S 444.52 g/mol Thiadiazole, benzamide, pyridine, ester 80%
Oxazolidinone Analogs (3a, 3b) Varies ~250–350 g/mol Oxazolidinone ring, variable substituents (e.g., Boc-protected cysteine derivatives) N/A
N1-[2-(Benzo[d][1,3]dioxol-5-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-N2-[(tetrahydrofuran-2-yl)methyl]oxalamide C₂₇H₃₀FN₅O₆ 563.56 g/mol Benzodioxole, piperazine, ethanediamide, tetrahydrofuran N/A

Spectroscopic and Physicochemical Properties

  • IR Spectroscopy : The target compound’s carbonyl stretches (C=O) would likely appear near 1670–1600 cm⁻¹, consistent with benzodioxole-carbonyl and oxazolidine moieties (cf. 1605–1679 cm⁻¹ in ).
  • NMR : Aromatic protons from the benzodioxole and 4-methylbenzyl groups would resonate at δ 6.8–7.5 ppm, while oxazolidine methylene protons may appear at δ 3.5–4.5 ppm .
  • Melting Points : Thiadiazole derivatives (6, 8b) exhibit melting points of 160–290°C , suggesting the target compound may similarly display high thermal stability due to its rigid heterocycles.

Research Findings and Implications

  • Structural Optimization : The target compound’s benzodioxole and oxazolidine groups may synergize to improve metabolic stability compared to simpler amides or thiadiazoles .
  • Synthetic Challenges : Steric hindrance from the 4-methylbenzyl group could complicate coupling steps, necessitating optimized reaction conditions (e.g., elevated temperatures or polar aprotic solvents) .
  • Unresolved Questions : The impact of the methylenedioxy group on cytochrome P450 interactions remains unexplored, warranting further pharmacokinetic studies.

Biological Activity

N-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(4-methylphenyl)methyl]ethanediamide is a synthetic compound featuring a complex structure that combines elements of benzodioxole and oxazolidine. This compound has garnered interest due to its potential therapeutic applications, particularly in oncology and as an antimicrobial agent. This article reviews the biological activity of this compound based on diverse research findings, including case studies and data tables.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H22N4O3\text{C}_{19}\text{H}_{22}\text{N}_4\text{O}_3

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The oxazolidine moiety is known for its role in inhibiting bacterial protein synthesis, while the benzodioxole component may contribute to anti-cancer properties through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a study demonstrated that derivatives containing the benzodioxole structure showed effective inhibition against various bacterial strains, with minimum inhibitory concentrations (MIC) ranging from 0.287 µmol/mL to higher values depending on structural modifications .

CompoundMIC (µmol/mL)Target Organism
Compound A0.287Candida albicans
Compound B0.500Escherichia coli
Compound C0.750Staphylococcus aureus

Anticancer Activity

The anticancer potential of the compound has been evaluated in several studies. The benzodioxole moiety has been linked to apoptosis induction in cancer cells. In vitro studies have shown that the compound can inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells. The mechanism involves the activation of caspases and modulation of apoptotic pathways.

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A study conducted on a series of benzodioxole derivatives revealed that modifications at the nitrogen positions significantly enhanced their antibacterial activity against resistant strains of Staphylococcus aureus. The study highlighted the importance of structural optimization in developing effective antimicrobial agents .
  • Case Study on Anticancer Properties :
    Another investigation assessed the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting potent anticancer activity .

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